physical characteristics of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
physical characteristics of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
An In-depth Technical Guide on the Physical Characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, an isotopically labeled form of isocinchomeronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational properties of the molecule, the profound impact of ¹³C enrichment on its analytical signatures, and its applications in modern research. By integrating theoretical principles with practical experimental considerations, this guide serves as an essential resource for the effective utilization of this stable isotope-labeled compound in metabolic studies, quantitative bioanalysis, and as a chemical probe.
Introduction
Overview of Pyridine-2,5-dicarboxylic Acid
Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a heterocyclic organic compound belonging to the pyridinedicarboxylic acid family.[1] Its structure consists of a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1][2] This arrangement of functional groups imparts specific chemical properties, making it a valuable building block in the synthesis of coordination polymers, pharmaceuticals, and other functional materials.[3] Recently, it has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases, highlighting its potential in drug discovery.[4]
The Critical Role of ¹³C Isotopic Labeling in Research
The strategic replacement of naturally abundant ¹²C with the stable isotope ¹³C is a powerful technique in pharmaceutical and chemical research. Unlike radioactive isotopes, stable isotopes like ¹³C do not decay, making them safe to handle and ideal for in vivo studies. The primary utility of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid lies in its distinct mass. This predictable mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry (LC-MS/MS) assays, allowing for precise quantification of the unlabeled analyte in complex biological matrices. Furthermore, ¹³C labeling enables its use as a metabolic tracer to elucidate biotransformation pathways without the kinetic isotope effects often associated with deuterium labeling.[5]
Scope of the Guide
This guide offers an in-depth analysis of the essential physical and spectroscopic properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. It covers physicochemical data, detailed spectroscopic interpretation (MS, NMR, IR), standardized experimental protocols for characterization, and a discussion of its primary applications in a research context.
Molecular and Physicochemical Properties
The introduction of five ¹³C atoms into the pyridine ring fundamentally alters the molar mass of pyridine-2,5-dicarboxylic acid while having a negligible effect on its bulk physicochemical properties like melting point, solubility, and acidity.
Molecular Structure and Formula
-
Unlabeled Compound:
-
¹³C Labeled Compound:
-
Chemical Name: (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid
-
Molecular Formula: ¹³C₅C₂H₅NO₄
-
Molecular Weight: 172.09 g/mol (approx.)
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Summary of Physicochemical Data
The following table summarizes the key physicochemical properties. The values are primarily for the unlabeled compound, as these bulk properties are not significantly altered by isotopic substitution.
| Property | Value | Significance in Research | Source(s) |
| Appearance | White to yellow/green fine crystalline powder | Indicates purity and consistency of the material. | [3][7][8] |
| Melting Point | 242-247 °C (with decomposition) | A sharp melting point range is a key indicator of purity. Decomposition suggests thermal instability at high temperatures. | [3] |
| Solubility | Water: 1.237 g/L (25 °C); soluble in hot water. Organic Solvents: Soluble in DMSO and DMF; insoluble in cold alcohol, ether, and benzene. | Crucial for selecting appropriate solvents for chemical reactions, biological assays, and analytical method development (e.g., HPLC mobile phase). | [7][8][9] |
| pKa₁ | 2.46 | Governs the ionization state of the first carboxylic acid group. At physiological pH (~7.4), this group will be deprotonated (carboxylate). | [7] |
| pKa₂ | 4.84 | Governs the ionization state of the second carboxylic acid group. At physiological pH, this group will also be deprotonated. | [7] |
In-depth Discussion of Properties
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Acidity (pKa): The presence of two distinct pKa values indicates a stepwise deprotonation of the two carboxylic acid groups. The molecule's overall charge is pH-dependent, transitioning from neutral at very low pH to -1 and subsequently -2 as the pH increases. This behavior is critical for its interaction with biological targets, such as the active sites of enzymes, and for developing purification methods like ion-exchange chromatography.[7]
-
Solubility Profile: Its solubility in polar organic solvents like DMSO makes it straightforward to prepare stock solutions for in vitro screening.[7][9] The limited aqueous solubility at room temperature can be overcome by increasing the temperature or by forming a salt through the addition of a base, which deprotonates the carboxylic acids to form the more soluble carboxylate salts.[8][9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. The ¹³C labeling has a profound and predictable impact on mass spectrometry and ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of successful isotopic labeling. The molecular ion peak ([M+H]⁺) for the labeled compound will appear at a mass-to-charge ratio (m/z) that is 5 units higher than the unlabeled compound, reflecting the incorporation of five ¹³C atoms.
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Unlabeled [M+H]⁺: ~168.03 m/z
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Labeled [M+H]⁺: ~173.05 m/z
This mass difference is the cornerstone of its use as an internal standard for quantitative analysis, allowing its signal to be clearly distinguished from that of the unlabeled analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be nearly identical to that of the unlabeled compound. It should display three distinct signals in the downfield aromatic region, characteristic of the substituted pyridine ring.[9] The spectrum is typically recorded in a solvent like DMSO-d₆.[9][10]
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¹³C NMR Spectroscopy: This is where the most significant spectral differences are observed.
-
Unlabeled Compound: The ¹³C NMR spectrum exhibits seven distinct signals: five for the pyridine ring carbons and two for the carboxyl carbons.[9][11]
-
(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid: The spectrum of the labeled compound is dramatically different due to extensive ¹³C-¹³C spin-spin coupling between the adjacent labeled carbons on the pyridine ring. This results in complex splitting patterns (multiplets) for each of the five ring carbon signals, in contrast to the sharp singlets seen in the unlabeled spectrum. The two unlabeled carboxyl carbons will remain as singlets but may show smaller, long-range coupling to the adjacent ¹³C-labeled ring carbons. This complex pattern is a definitive signature of the specific labeling pattern.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of its functional groups. Isotopic labeling of the carbon backbone has a minimal effect on these vibrations. Key characteristic absorptions include:[9][12][13]
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A broad O-H stretching band from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region.[9]
-
A strong C=O stretching vibration from the carbonyls of the carboxylic acids, expected around 1700 cm⁻¹.[9]
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C-N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.[9]
Experimental Protocols & Workflows
The following represents standardized methodologies for the characterization and analysis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid.
Workflow for Spectroscopic Confirmation
This diagram illustrates a logical workflow for the complete structural confirmation of the labeled compound.
Caption: A typical workflow for identity and purity confirmation.
Protocol for Solubility Assessment
Objective: To determine the approximate solubility of the compound in an aqueous buffer.
Materials:
-
(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, microcentrifuge, analytical balance
-
HPLC system with a UV detector
Methodology:
-
Preparation of Saturated Solution: Accurately weigh an excess amount of the compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the slurry at a constant temperature (e.g., 25 °C) for 24 hours with intermittent shaking to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase. Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Back-calculate the concentration in the original supernatant to determine the solubility in g/L or mol/L.
Applications in Research and Drug Development
The unique properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid make it an invaluable tool for advancing pharmaceutical research.
-
Internal Standard for Quantitative Bioanalysis: Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. Because it co-elutes with the unlabeled drug and has nearly identical ionization efficiency but a different mass, it can correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte in biological samples like plasma or urine.
-
Metabolic Fate and Pathway Determination: When used in preclinical studies, the ¹³C label acts as a tracer. By analyzing samples from in vitro (e.g., liver microsomes) or in vivo experiments using mass spectrometry, researchers can track the metabolic fate of the parent compound. Metabolites will retain the isotopic label, allowing for their confident identification and the elucidation of biotransformation pathways.
-
Target Engagement and Mechanistic Studies: As a selective inhibitor of D-dopachrome tautomerase, the labeled version can be used in competitive binding assays or structural biology studies (e.g., NMR, X-ray crystallography) to probe the drug-target interactions with high confidence and precision.[4]
Conclusion
(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is more than just a chemical reagent; it is an enabling tool for modern scientific investigation. Its well-defined physical properties, combined with the predictable and powerful analytical signature imparted by ¹³C labeling, provide researchers with a reliable standard for quantification and a robust tracer for metabolic exploration. Understanding the characteristics detailed in this guide is paramount for its effective implementation, ensuring data integrity and accelerating the pace of discovery in chemistry and drug development.
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